N'-[(E)-(4-bromophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BENZENESULFONYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a bromophenyl group, and a piperidine-4-carbohydrazide moiety
Preparation Methods
The synthesis of 1-(BENZENESULFONYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Benzenesulfonyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonyl intermediate.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a bromophenyl halide reacts with the intermediate.
Formation of the Piperidine-4-Carbohydrazide Moiety: This step involves the reaction of piperidine-4-carbohydrazide with the intermediate to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(BENZENESULFONYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(BENZENESULFONYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
1-(BENZENESULFONYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can be compared with similar compounds such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the benzenesulfonyl group but differs in the presence of a trifluoromethyl group instead of a bromophenyl group.
4-(Chlorosulfonyl)benzenesulfonyl fluoride: This compound has a similar sulfonyl structure but includes a chlorosulfonyl group.
4-Benzyl-1-(4-chloro-benzenesulfonyl)-piperidine: This compound contains a piperidine moiety similar to the target compound but differs in the substituents on the benzenesulfonyl group.
The uniqueness of 1-(BENZENESULFONYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20BrN3O3S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-(4-bromophenyl)methylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20BrN3O3S/c20-17-8-6-15(7-9-17)14-21-22-19(24)16-10-12-23(13-11-16)27(25,26)18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,22,24)/b21-14+ |
InChI Key |
VTIONKNJYXPUKL-KGENOOAVSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.